

# "comparative study of ethyl vs. methyl ricinoleate properties"

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## Compound of Interest

Compound Name: *Ethyl Ricinoleate*

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## A Comparative Analysis of Ethyl and Methyl Ricinoleate: Properties and Applications

**Ethyl ricinoleate** and **methyl ricinoleate**, both derivatives of ricinoleic acid extracted from castor oil, are versatile oleochemicals with a wide range of applications in research and industry. Their structural similarity, differing only by an ethyl versus a methyl ester group, results in comparable yet distinct physicochemical and performance characteristics. This guide provides a detailed comparative study of their properties, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific applications.

## Physicochemical Properties

A summary of the key physicochemical properties of ethyl and **methyl ricinoleate** is presented below. These properties are fundamental to understanding their behavior in various formulations and systems.

Property	Ethyl Ricinoleate	Methyl Ricinoleate
Molecular Formula	$C_{20}H_{38}O_3$ [1][2]	$C_{19}H_{36}O_3$ [3][4]
Molecular Weight	326.52 g/mol [1][5]	312.49 g/mol [4][6]
CAS Number	55066-53-0[1][2]	141-24-2[3][4]
Appearance	Colorless to light yellow, clear liquid[1]	Clear, viscous fluid[6][7]
Density	0.920 g/cm <sup>3</sup> [1]	0.9236 g/mL at 22 °C[6]
Boiling Point	257 - 259 °C at 13 mmHg[1][2]	411.00 to 413.00 °C at 760.00 mm Hg (est)[8]
Melting Point	Not available	-4.5 °C[6]
Solubility	Soluble in organic solvents like ethanol and ether; less soluble in water.[2]	Soluble in alcohol; water solubility of 0.09867 mg/L at 25 °C (est)[8]
Purity	≥ 80% (GC)[1]	≥ 75% (GC)[4]

## Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and quality control of ethyl and **methyl ricinoleate**. Below is a comparative summary of their key spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR:

- **Ethyl Ricinoleate:** Key signals include a triplet around 1.25 ppm ( $CH_3$  of ethyl group), a quartet around 4.12 ppm ( $CH_2$  of ethyl group), multiplets for the olefinic protons (~5.3-5.5 ppm), and a signal for the hydroxyl proton.
- **Methyl Ricinoleate:** A characteristic singlet for the methyl ester protons ( $OCH_3$ ) appears around 3.65 ppm.[9] Other signals are similar to **ethyl ricinoleate**, including the olefinic and hydroxyl protons.[9]

<sup>13</sup>C NMR:

- **Ethyl Ricinoleate:** The ethyl group carbons will show distinct signals, typically around 14 ppm (CH<sub>3</sub>) and 60 ppm (CH<sub>2</sub>).
- **Methyl Ricinoleate:** The methyl ester carbon gives a signal at approximately 51 ppm.

## Infrared (IR) Spectroscopy

Both molecules exhibit characteristic IR absorption bands:

- A broad band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching of the hydroxyl group.[1]
- Strong absorption around 1740 cm<sup>-1</sup> due to the C=O stretching of the ester group.
- C-H stretching bands just below 3000 cm<sup>-1</sup>.
- A peak around 3010 cm<sup>-1</sup> for the =C-H stretching of the double bond.

## Mass Spectrometry (MS)

- **Ethyl Ricinoleate:** The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight. Fragmentation patterns will include loss of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) and cleavage at the hydroxyl group and double bond.
- **Methyl Ricinoleate:** The mass spectrum shows a molecular ion peak at m/z 312.[10] Common fragments are observed at m/z 297 (loss of a methyl group), 281 (loss of a methoxy group), and other fragments resulting from cleavage along the fatty acid chain.[10]

## Applications

Both ethyl and methyl ricinoleate share a broad range of applications due to their lubricating, plasticizing, and surfactant properties.

- Cosmetics and Personal Care: Both are used as emollients, skin-conditioning agents, and emulsion stabilizers in products like lotions, creams, and lipsticks.[1][4][11]

- Lubricants: They are utilized in the formulation of biodegradable lubricants and cutting oils.[1] [3][6] **Methyl ricinoleate** is noted for its use in hydraulic fluids and gear oils.[3]
- Plastics and Polymers: They act as environmentally friendly plasticizers for various resins, including cellulosic resins and polyvinyl butyral.[1][6][12]
- Pharmaceuticals: **Ethyl ricinoleate** is used to improve the solubility and bioavailability of drugs.[1] **Methyl ricinoleate** also finds use as an active pharmaceutical ingredient with anti-inflammatory properties.[13]
- Biofuels: **Methyl ricinoleate** has been investigated as a potential biodiesel fuel additive.[14]

## Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and accurate comparison.

### Synthesis

Transesterification of Castor Oil: This is a common method for producing both esters.

- Preparation: A known amount of castor oil is mixed with an excess of either methanol (for **methyl ricinoleate**) or ethanol (for **ethyl ricinoleate**).
- Catalyst: An alkaline catalyst, such as sodium hydroxide or potassium hydroxide, is dissolved in the alcohol.
- Reaction: The oil is heated, and the alcohol-catalyst solution is added. The mixture is stirred at a specific temperature (e.g., 60-65°C) for a set duration (e.g., 1-2 hours).
- Separation: After the reaction, the mixture is allowed to settle, and the lower glycerol layer is separated from the upper ester layer.
- Purification: The ester layer is washed with water to remove any remaining catalyst and glycerol, and then dried. Further purification can be achieved by vacuum distillation.

### Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-25 mg of the ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample amount (50-100 mg) and a longer acquisition time may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .

### Infrared (IR) Spectroscopy:

- Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum should be collected and subtracted from the sample spectrum.

### Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Dilute the ester sample in a suitable solvent (e.g., hexane or dichloromethane).
- GC Separation: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the diluted sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to separate the components.
- MS Detection: The eluting compounds are introduced into the mass spectrometer. Mass spectra are recorded, typically in electron ionization (EI) mode.

## Physical Property Determination

### Density:

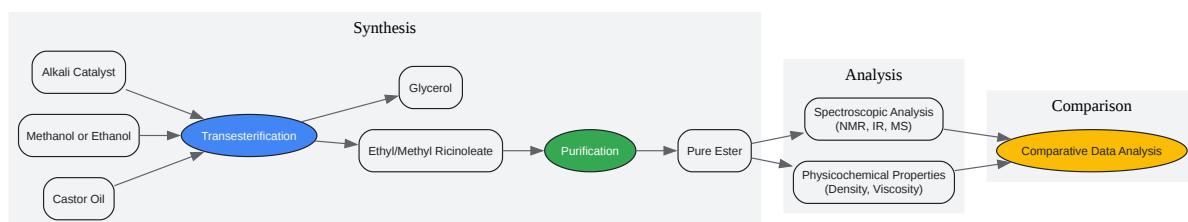
- Accurately weigh a clean, dry pycnometer (a flask of a known volume).

- Fill the pycnometer with the ester at a controlled temperature.
- Weigh the filled pycnometer.
- The density is calculated by dividing the mass of the ester by the volume of the pycnometer.

Viscosity:

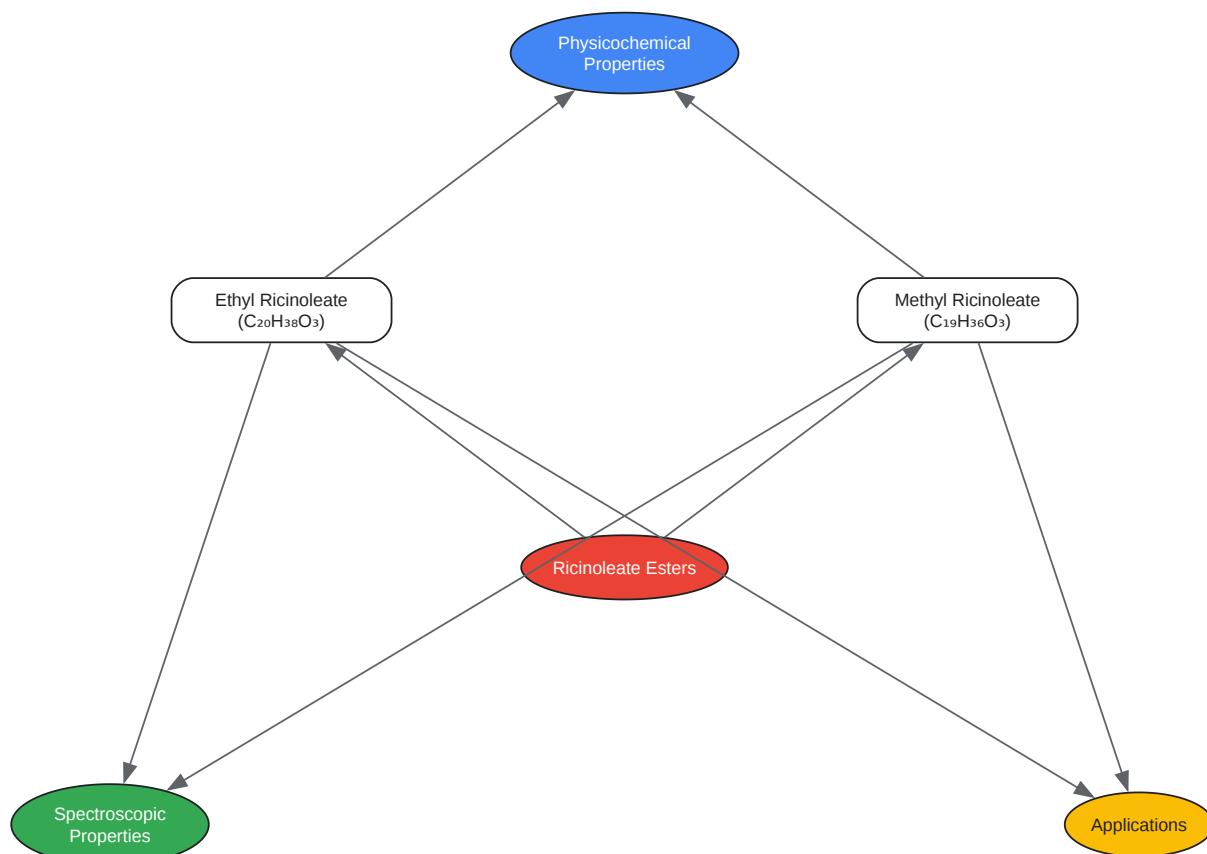
- Use a calibrated viscometer (e.g., a capillary or rotational viscometer).
- Introduce the ester sample into the viscometer, which is maintained at a constant temperature.
- Measure the time it takes for a specific volume of the liquid to flow through the capillary or the torque required to rotate a spindle at a constant speed.
- Calculate the viscosity based on the instrument's calibration constant and the measured parameter.

## Visualizations



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Caption: Experimental workflow for the synthesis and comparative analysis of ethyl and **methy** ricinoleate.



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Caption: Logical relationship diagram summarizing the comparative aspects of ethyl and **methyl ricinoleate**.

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